N-(3-methoxyphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Description
N-(3-methoxyphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic 1,4-diazepane derivative characterized by a carboxamide group linked to a 3-methoxyphenyl substituent and an oxolan-3-yl (tetrahydrofuran-3-yl) moiety at the 4-position of the diazepane ring. The 1,4-diazepane core is a seven-membered ring containing two nitrogen atoms, which is structurally distinct from smaller heterocycles like piperidine or pyrrolidine. The 3-methoxyphenyl group may enhance solubility and binding affinity, while the oxolane substituent could modulate lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-22-16-5-2-4-14(12-16)18-17(21)20-8-3-7-19(9-10-20)15-6-11-23-13-15/h2,4-5,12,15H,3,6-11,13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRGKVQCSJMYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and the diazepane intermediate.
Formation of the Oxolan Ring: The oxolan ring can be formed through an intramolecular cyclization reaction involving a suitable diol precursor.
Coupling Reactions: The final step involves coupling the methoxyphenyl-diazepane intermediate with the oxolan ring precursor under appropriate reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts, solvents, and reaction conditions are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methoxyphenyl group or the diazepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated methoxyphenyl derivatives in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1. Structural and Hypothetical Physicochemical Comparison
*Calculated using molecular modeling tools due to lack of experimental data in provided evidence.
Functional Group Analysis
- Oxolan-3-yl vs. However, the cyclopentyl group in the analogue may enhance membrane permeability and target engagement in hydrophobic binding pockets.
- 3-Methoxyphenyl vs. 4-Butylphenyl : The methoxy group’s electron-donating effects contrast with the alkyl chain’s hydrophobicity, suggesting divergent pharmacological profiles. For example, methoxy-substituted aryl groups are common in kinase inhibitors (e.g., lapatinib in ) for solubility and binding .
Pharmacological Context
- Cannabinoid CB2 Receptor Agonism: highlights diazepane carboxamides as CB2 agonists. The target compound’s oxolane substituent may confer selectivity over CB1 receptors, similar to other CB2-selective ligands with oxygenated substituents .
- Kinase Inhibition Potential: Quinazoline derivatives like lapatinib () share aryl carboxamide motifs, but the diazepane core in the target compound likely engages distinct targets.
Biological Activity
N-(3-methoxyphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the diazepane class of heterocycles and features a methoxyphenyl group and an oxolane moiety. The molecular formula is with a molecular weight of 234.29 g/mol.
Synthesis Methods:
The synthesis typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
- Formation of Diazepane Core: The initial step involves the formation of the diazepane ring through cyclization reactions.
- Introduction of Functional Groups: Subsequent reactions introduce the methoxyphenyl and oxolane groups, often utilizing coupling reactions with appropriate reagents under controlled conditions.
- Purification and Characterization: Techniques such as NMR, MS, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
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Antimicrobial Activity:
- The compound has shown potential antimicrobial effects against various bacterial strains. In vitro studies suggest it may inhibit bacterial growth by disrupting cell wall synthesis or function.
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Anti-inflammatory Effects:
- Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
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Neuroprotective Properties:
- Given its structural similarity to known neuroprotective agents, this compound is being investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.
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Binding Affinity Studies:
- Molecular docking studies have been performed to predict the binding affinity of this compound to various receptors and enzymes involved in neurological pathways, indicating potential therapeutic targets.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the diazepane family, providing insights into the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
